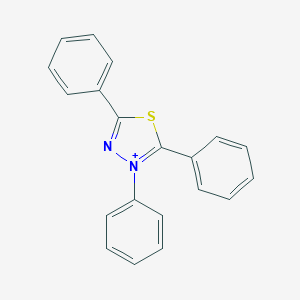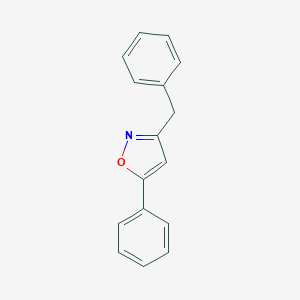![molecular formula C16H15NO B289849 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one, also known as THBIQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THBIQ is a bicyclic compound that contains a pyrrole ring fused to a benzene ring and an isoquinoline ring.
Mecanismo De Acción
The mechanism of action of 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one is not fully understood. However, studies have shown that 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one exerts its biological activity by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has also been shown to inhibit the activity of enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has been shown to exhibit various biochemical and physiological effects, including anti-cancer activity, neuroprotective activity, anti-inflammatory activity, and antioxidant activity. 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has several limitations, including its poor solubility in water and its limited bioavailability.
Direcciones Futuras
There are several future directions for the study of 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one, including the development of novel synthetic methods for 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one, the elucidation of its mechanism of action, and the optimization of its pharmacokinetic properties. Additionally, the potential therapeutic applications of 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one in other diseases, including diabetes and cardiovascular diseases, should be explored.
Métodos De Síntesis
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one can be synthesized using various methods, including Pictet-Spengler reaction, Buchwald-Hartwig coupling reaction, and Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction involves the reaction between an amino acid and an aldehyde or ketone, which results in the formation of a tetrahydro-β-carboline intermediate. Subsequent cyclization of the intermediate using a Lewis acid catalyst leads to the formation of 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one. The Buchwald-Hartwig coupling reaction involves the reaction between an aryl halide and an amine, which results in the formation of an intermediate that undergoes cyclization to form 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one. The Suzuki-Miyaura cross-coupling reaction involves the reaction between an arylboronic acid and an aryl halide, which results in the formation of an intermediate that undergoes cyclization to form 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one.
Aplicaciones Científicas De Investigación
5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. 5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one has also been shown to exhibit neuroprotective activity by preventing the formation of amyloid-beta plaques and tau protein tangles, which are the hallmarks of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C16H15NO |
|---|---|
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
3,3a,10,11-tetrahydro-2H-naphtho[1,2-g]indolizin-1-one |
InChI |
InChI=1S/C16H15NO/c18-16-8-7-15-14-6-5-11-3-1-2-4-12(11)13(14)9-10-17(15)16/h1-6,15H,7-10H2 |
Clave InChI |
CXGOPWBYMXNTOM-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N2C1C3=C(CC2)C4=CC=CC=C4C=C3 |
SMILES canónico |
C1CC(=O)N2C1C3=C(CC2)C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)


![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)


![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)

![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)

![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)